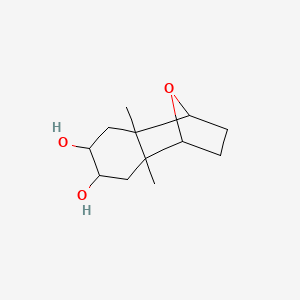

1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI)

Description

The compound 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) is a polycyclic organic molecule featuring an epoxide group and diol functionality within a decahydronaphthalene framework. Its stereochemistry (indicated by 4a,8a-dimethyl) suggests a rigid bicyclic or polycyclic structure with defined stereocenters.

Properties

CAS No. |

411223-74-0 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

2,7-dimethyl-11-oxatricyclo[6.2.1.02,7]undecane-4,5-diol |

InChI |

InChI=1S/C12H20O3/c1-11-5-7(13)8(14)6-12(11,2)10-4-3-9(11)15-10/h7-10,13-14H,3-6H2,1-2H3 |

InChI Key |

ZKTAEPUJVDEYKB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC(C(CC1(C3CCC2O3)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include the epoxidation of naphthalene derivatives followed by hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroxy or tetrahydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxylated derivatives.

Scientific Research Applications

1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring and hydroxyl groups enable it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) lacks direct data, comparisons can be drawn to structurally related compounds from the evidence:

Naphthalene, 1,2,3,4,4a,5,6,7-octahydro-1,4a-dimethyl-, trans- (9CI) (CAS 16423-16-8)

- Structure : A decahydronaphthalene derivative with two methyl groups at positions 1 and 4a. Unlike the target compound, it lacks epoxide and diol groups but shares a partially hydrogenated naphthalene core .

- Physicochemical Properties :

- Applications : Likely used as a precursor in terpene-like syntheses due to its bicyclic framework.

9-Methyltetracyclo[6.2.1.1³,⁶.0²,⁷]dodeca-4-ene (CAS 21681-47-0)

- Structure : A tetracyclic hydrocarbon with a methyl group. Its fused-ring system shares geometric complexity with the target compound but lacks oxygen-containing functional groups (epoxide, diol) .

- Physicochemical Properties :

- Molecular formula: C₁₃H₁₈

- Molar mass: 174.28 g/mol

- Applications : Possibly a model compound for studying strained ring systems or Diels-Alder reactions .

Key Comparative Analysis

| Property | 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) | Naphthalene, 1,2,3,4,4a,5,6,7-octahydro-1,4a-dimethyl- | 9-Methyltetracyclo[...]dodeca-4-ene |

|---|---|---|---|

| Core Structure | Decahydronaphthalene with epoxide and diol | Partially hydrogenated naphthalene | Tetracyclic fused rings |

| Functional Groups | Epoxide, diol | None | None |

| Molecular Formula | Not available | C₁₂H₂₀ | C₁₃H₁₈ |

| Hydrophobicity (XLogP3) | Likely polar due to diol/epoxide | 4.3 | Not reported |

| Stereochemical Complexity | High (4a,8a-dimethyl configuration) | Moderate (trans configuration) | High (fused-ring strain) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.